5-Benzenesulfonamido-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-Benzenesulfonamido-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a benzenesulfonamide group, a methylphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzenesulfonamido-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving an azide and an alkyne. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached via a substitution reaction, where a halogenated methylphenyl compound reacts with the triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Benzenesulfonamido-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-Benzenesulfonamido-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Benzenesulfonamido-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The triazole ring and benzenesulfonamide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzenesulfonamido-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- 5-Benzenesulfonamido-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-Benzenesulfonamido-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-Benzenesulfonamido-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the specific positioning of the methyl group on the phenyl ring. This positioning can influence its chemical reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C16H15N5O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-(benzenesulfonamido)-N-(3-methylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H15N5O3S/c1-11-6-5-7-12(10-11)17-16(22)14-15(19-21-18-14)20-25(23,24)13-8-3-2-4-9-13/h2-10H,1H3,(H,17,22)(H2,18,19,20,21) |
InChI Key |
XJJLADRKJOWLOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NNN=C2NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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